6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine
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Overview
Description
6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with a cyclopropyl group, a fluorine atom, and a pyrrolidinyl-pyridinyl moiety attached to a pyrimidin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core, introduction of the cyclopropyl and fluorine groups, and attachment of the pyrrolidinyl-pyridinyl moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs organoboron reagents and palladium catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and solvents that can be used in large-scale reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-(pyrrolidin-1-yl)pyridine: Shares the pyrrolidinyl-pyridinyl moiety but lacks the cyclopropyl and pyrimidine groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrimidine and pyrrolidinyl-pyridinyl moieties.
4-aminopyrimidine: Features the pyrimidine core but lacks the cyclopropyl, fluorine, and pyrrolidinyl-pyridinyl groups.
Uniqueness
6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5/c18-15-16(13-3-4-13)21-11-22-17(15)20-10-12-5-6-19-14(9-12)23-7-1-2-8-23/h5-6,9,11,13H,1-4,7-8,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKVSJRZPSTQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC3=NC=NC(=C3F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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